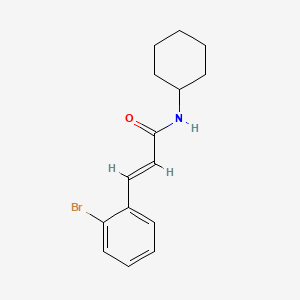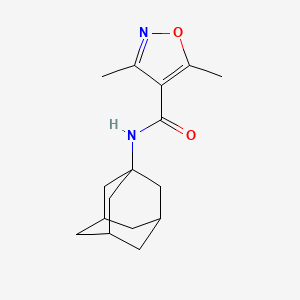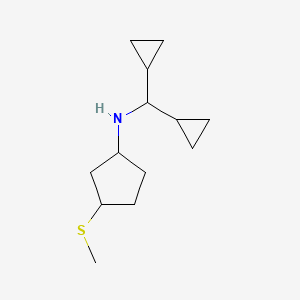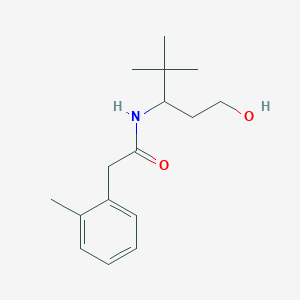
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is known for its unique properties that make it suitable for use in drug development and other research applications.
作用机制
The mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is not fully understood. However, studies have shown that the compound targets the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. The compound is believed to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme in the parasite, which eventually leads to its death.
Biochemical and Physiological Effects:
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been shown to exhibit both biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to exhibit potent antimalarial activity, with studies showing that it is effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
实验室实验的优点和局限性
One of the main advantages of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potent antimalarial activity. The compound has been shown to be effective against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to exhibit anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
One of the limitations of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate is its potential toxicity. Studies have shown that the compound can be toxic to mammalian cells at high concentrations, which may limit its use in certain applications. Additionally, the compound may have limited solubility in aqueous solutions, which may make it difficult to work with in certain laboratory experiments.
未来方向
There are several future directions for the study of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate. One area of research is the development of new antimalarial drugs based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives with improved potency and reduced toxicity.
Another area of research is the development of new cancer therapeutics based on the structure of the compound. Researchers can use the compound as a lead compound to develop new derivatives that exhibit improved anticancer properties and reduced toxicity.
Finally, researchers can study the mechanism of action of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate to gain a better understanding of how the compound works at the molecular level. This information can be used to design new compounds with improved potency and selectivity.
合成方法
The synthesis of (5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate involves the reaction of 5-chloroquinoline-8-amine with 4-chloro-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the compound can be improved through recrystallization from an appropriate solvent.
科学研究应用
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antimalarial activity, making it a promising candidate for the development of new antimalarial drugs. Additionally, the compound has been found to possess anticancer properties, making it a potential lead compound for the development of new cancer therapeutics.
属性
IUPAC Name |
(5-chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2N2O4/c17-11-5-6-14(15-10(11)2-1-7-19-15)24-16(21)9-3-4-12(18)13(8-9)20(22)23/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHLNQWYCKEMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloroquinolin-8-yl) 4-chloro-3-nitrobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,5-dimethyl-N-[(3,4,5-trifluorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7635829.png)

![2-[4-(2-methylphenyl)piperazin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7635840.png)
![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)

![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
